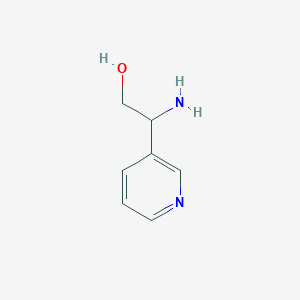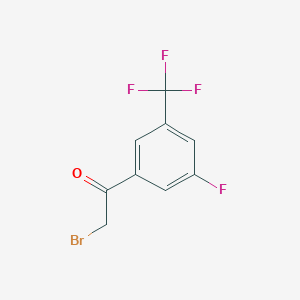
3-Fluoro-5-(trifluoromethyl)phenacyl bromide
Vue d'ensemble
Description
The compound 3-Fluoro-5-(trifluoromethyl)phenacyl bromide is a fluorinated organic molecule that is of interest in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related fluorinated compounds and their potential applications in the synthesis of various derivatives, including those with antitumor activity.
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to the unique properties that fluorine atoms impart to organic molecules. For instance, the synthesis of fluorinated alcohols and olefins is described, where dibromofluoromethyllithium is generated and reacted with aldehydes or ketones to produce fluorinated alcohols, which can then be converted to fluorinated olefins . Similarly, the synthesis of trifluoroalkyl or difluoroalkyl phenanthridine derivatives is achieved through a cascade reaction under photoredox catalysis, using fluorinated radicals derived from fluoroalkylated reagents .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their reactivity and physical properties. For example, the X-ray crystal structure of a thiazole derivative synthesized from a reaction involving phenacyl bromides is determined, highlighting the importance of structural analysis in understanding the properties of such compounds .
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions. The trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3 is an example of a reaction that introduces trifluoromethyl groups into aromatic compounds, enhancing their properties and potential applications . Additionally, the synthesis of 1,2,4-triazole derivatives carrying a fluorophenyl moiety involves the cyclization of a triazolyl compound with phenacyl bromides, demonstrating the versatility of fluorinated compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. These properties are not directly discussed in the provided papers, but it is known that fluorine can affect the stability, reactivity, and biological activity of organic molecules. For example, the antitumor activity studies of fused 1,2,4-triazole derivatives carrying a fluorophenyl moiety suggest that the incorporation of fluorine can enhance the biological activity of these compounds .
Applications De Recherche Scientifique
Synthesis of Trifluoromethylpyridines
- Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which include “3-Fluoro-5-(trifluoromethyl)phenacyl bromide”, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes: Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Proteomics Research
- Scientific Field: Biochemistry
- Application Summary: “3-Fluoro-5-(trifluoromethyl)phenacyl bromide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: While specific methods of application or experimental procedures were not detailed in the sources, it is likely used in various biochemical reactions to study protein structures and functions .
- Results or Outcomes: The outcomes of these studies would vary depending on the specific proteins being studied .
Synthesis of Active Pharmaceutical Ingredients (APIs)
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: “3-Fluoro-5-(trifluoromethyl)phenacyl bromide” is used in the synthesis of active pharmaceutical ingredients (APIs) . APIs are the substances in drugs that have therapeutic effects .
- Methods of Application: While specific methods of application or experimental procedures were not detailed in the sources, it is likely used in various chemical reactions to produce APIs .
- Results or Outcomes: The outcomes of these reactions would vary depending on the specific APIs being synthesized .
Synthesis of Fluorinated Compounds
- Scientific Field: Organic Chemistry
- Application Summary: “3-Fluoro-5-(trifluoromethyl)phenacyl bromide” is used in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science due to their unique properties .
- Methods of Application: While specific methods of application or experimental procedures were not detailed in the sources, it is likely used in various chemical reactions to produce fluorinated compounds .
- Results or Outcomes: The outcomes of these reactions would vary depending on the specific fluorinated compounds being synthesized .
Proteomics Research
- Scientific Field: Biochemistry
- Application Summary: “3-Fluoro-5-(trifluoromethyl)phenacyl bromide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: While specific methods of application or experimental procedures were not detailed in the sources, it is likely used in various biochemical reactions to study protein structures and functions .
- Results or Outcomes: The outcomes of these studies would vary depending on the specific proteins being studied .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVOBBIFCRMZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210489 | |
| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)phenacyl bromide | |
CAS RN |
202664-38-8 | |
| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202664-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)
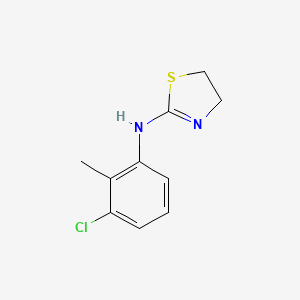
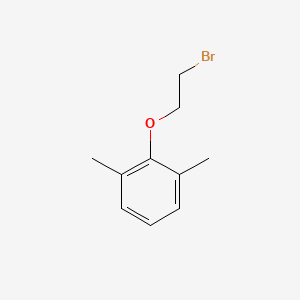
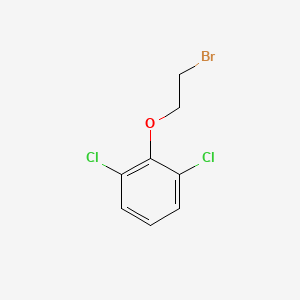
![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)

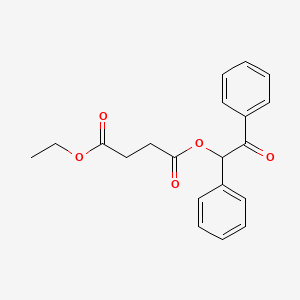

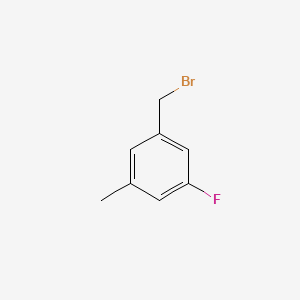
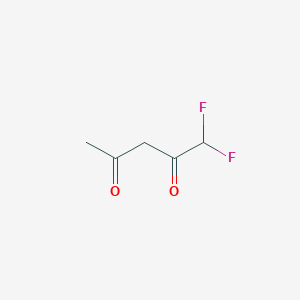
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)


